tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanopyrrolidine moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a prodrug, which means it is metabolized in the body to produce an active compound that exerts its effects . The molecular targets and pathways involved depend on the specific application and the active compound produced .
Comparison with Similar Compounds
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate can be compared with other similar compounds such as tert-Butyl N-(3R)-piperidin-3-ylcarbamate . While both compounds serve as intermediates in the synthesis of bioactive molecules, this compound is unique in its specific applications and the types of reactions it undergoes . Other similar compounds include tert-Butyl N-(3-cyano-4,6-dimethylpyridin-2-yl)carbonate .
Properties
IUPAC Name |
tert-butyl N-(3-cyanopyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-10(6-11)4-5-12-7-10/h12H,4-5,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGYFUSINKZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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